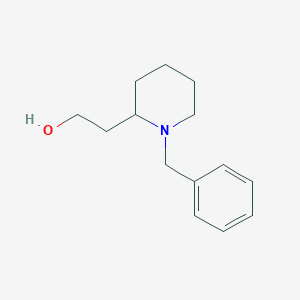

2-(1-Benzylpiperidin-2-yl)ethanol

説明

2-(1-Benzylpiperidin-2-yl)ethanol is a piperidine derivative featuring a benzyl group at the nitrogen atom and an ethanol substituent at the 2-position of the piperidine ring. Its molecular formula is C₁₄H₂₁NO (calculated molecular weight: ~219.33 g/mol).

特性

CAS番号 |

119204-13-6 |

|---|---|

分子式 |

C14H21NO |

分子量 |

219.32 g/mol |

IUPAC名 |

2-(1-benzylpiperidin-2-yl)ethanol |

InChI |

InChI=1S/C14H21NO/c16-11-9-14-8-4-5-10-15(14)12-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2 |

InChIキー |

XVVWCBYOAWWICR-UHFFFAOYSA-N |

SMILES |

C1CCN(C(C1)CCO)CC2=CC=CC=C2 |

正規SMILES |

C1CCN(C(C1)CCO)CC2=CC=CC=C2 |

同義語 |

1-BENZYL-2-(2-HYDROXYETHYL) PIPERIDINE |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Variations

The table below compares 2-(1-Benzylpiperidin-2-yl)ethanol with key analogs, highlighting differences in substituents, molecular weight, and functional groups:

Key Differences and Implications

Piperidine-2-ethanol (CAS 1484-84-0): Lacks the benzyl group, reducing aromatic interactions and lipophilicity. Simpler structure may result in faster metabolic clearance compared to the benzylated target compound .

Higher molecular weight (234.34 vs. 219.33) may affect pharmacokinetics.

Ethyl 2-(1-benzylpiperidin-2-yl)acetate :

- Ester group increases lipophilicity (XLogP3 ~2.8 vs. ~1.5 estimated for the target compound), favoring passive diffusion across membranes .

- Ester hydrolysis in vivo could generate the corresponding acid, altering bioactivity.

(R)-2-[N(1)-benzylpiperidin-2-yl]ethanal: Aldehyde group enables Schiff base formation, a reactivity absent in the ethanol derivative. This could be exploited in prodrug design .

Physicochemical Properties

- Lipophilicity: The benzyl group increases logP compared to non-benzylated analogs (e.g., Piperidine-2-ethanol). Ethyl ester derivatives () show even higher logP values, suggesting tunability for drug design .

- Hydrogen Bonding: The ethanol group provides a hydrogen-bond donor/acceptor, critical for interactions with biological targets. Aminoethanol derivatives () offer additional hydrogen-bonding capacity .

Q & A

Q. What biological assays are used to evaluate its activity?

- Methodology : Enzymatic assays like NQO1 (NAD(P)H quinone oxidoreductase 1) induction studies. Replicate experiments (e.g., 8 replicates with ≤5% standard deviation ) and positive controls (e.g., sulforaphane ) ensure reliability. In vivo models (e.g., ethanol sensitization in mice ) assess neurobehavioral effects.

Q. What key physicochemical properties are reported?

- Data :

- Vaporization enthalpy : Calculated using the "centerpiece" approach (similar to 2-(benzyl-amino)-ethanol: ~65 kJ/mol ).

- Solubility : ~30 mg/ml in DMSO or dimethylformamide .

Advanced Research Questions

Q. How can synthesis yield be optimized using experimental design?

- Methodology : Apply Response Surface Methodology (RSM) with ethanol as the solvent. Factors like temperature, reaction time, and catalyst concentration are varied in a Box-Behnken design. Predicted vs. experimental yields are analyzed to identify optimal conditions .

Q. How to resolve contradictions in reported biological activity data?

- Methodology : Conduct meta-analyses comparing assay conditions (e.g., cell lines, concentrations). For example, discrepancies in NQO1 induction (CD values) may arise from differences in cell permeability or metabolic stability. Cross-validate using orthogonal assays (e.g., qRT-PCR for gene expression ).

Q. What frameworks predict thermodynamic properties accurately?

- Methodology : Use ab initio calculations combined with experimental vaporization enthalpy data. The "centerpiece" approach, validated for structurally related ethanolamines , integrates group contribution methods and quantum mechanical simulations.

Q. How to address structural discrepancies between crystallographic and computational models?

- Methodology : Refine X-ray data with SHELXL and compare with DFT-optimized geometries. For example, deviations in dihedral angles (e.g., C21—C20—C25—C24 = 0.3° vs. computational predictions ) highlight steric or electronic effects requiring further investigation.

Data Contradiction Analysis

- Example : If crystallographic data conflicts with NMR-derived conformations, employ dynamic NMR or variable-temperature studies to probe flexibility. Molecular dynamics simulations can reconcile static vs. dynamic structural models.

Avoided Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。